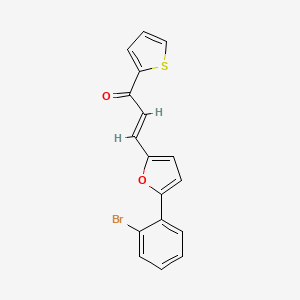

1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

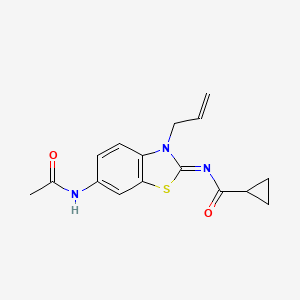

“1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol” is a chemical compound with the linear formula C25H28O7 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple ether groups and hydroxyl groups. The compound has a molecular weight of 440.486 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 639.2±55.0 °C at 760 mmHg, and a flash point of 340.4±31.5 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds . Its polar surface area is 87 Å2 .Scientific Research Applications

Acidolysis of Lignin

Studies have examined the acidolysis of lignin model compounds similar to 1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. The mechanism of β-O-4 bond cleavage during acidolysis under various conditions has been a significant focus, revealing insights into the structural transformations of these compounds (Ito et al., 2011), (Yokoyama, 2015), (Imai et al., 2011).

Microbial Metabolism

Research has shown that natural bacterial isolates like Pseudomonas acidovorans can metabolize lignin model compounds, including ones similar to the compound . This metabolism includes demethylation and oxidative processes, which are crucial for understanding lignin degradation and potential applications in bioremediation (Vicuña et al., 1987), (Vicuña et al., 1988).

Oxygen Bleaching Processes

The compound has been studied in the context of oxygen bleaching processes. Investigations into the oxidation of non-phenolic lignin moieties and the significance of benzylic hydroxymethylene groups provide insights into the chemical processes that occur in industrial bleaching and pulping processes (Ohmura et al., 2012), (Ohmura et al., 2013).

Enzymatic Degradation

Enzymatic degradation studies, such as those by white-rot fungi, have been conducted on lignin model compounds. These studies are critical for understanding lignin degradation mechanisms in nature and potential applications in biomass conversion (Reid, 1992), (Kamaya & Higuchi, 1984).

Reductive Decomposition

Research into the reductive decomposition of lignin model compounds with metallic sodium in liquid ammonia has provided insights into the breakdown of complex lignin structures, which is valuable for understanding chemical recycling processes (Reznikov & Novitskii, 2004).

properties

IUPAC Name |

1-(3,5-dimethoxy-4-phenylmethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-28-19-11-7-8-12-20(19)32-23(15-26)24(27)18-13-21(29-2)25(22(14-18)30-3)31-16-17-9-5-4-6-10-17/h4-14,23-24,26-27H,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSCYVPPKXZCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(CO)C(C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzyloxy)-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)

![(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2693762.png)

![7-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2693763.png)

![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)

![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)